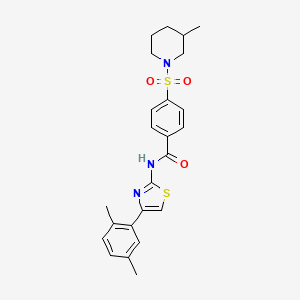

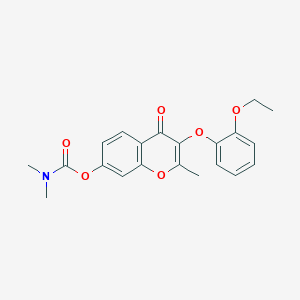

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a thiazole core structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and electrophysiological properties . The specific compound is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied in the related research.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of appropriate precursors under various conditions. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-(thiazol-2-yl)benzamide derivatives were synthesized and characterized, indicating that the synthesis of such compounds is well-established in the literature . The synthesis of the specific compound would likely involve the formation of the thiazole ring followed by subsequent functionalization with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. For instance, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed the importance of non-covalent interactions such as π-π interactions and hydrogen bonding in their gelation behavior . The presence of methyl groups and other substituents can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For example, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized through a reaction involving carboxylic acid hydrazides and carbonothioyldisulfanediyl diacetic acid in water, showcasing a green chemistry approach . The reactivity of the thiazole ring and its substituents can lead to the formation of different products depending on the reaction conditions, as seen in the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For instance, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives was attributed to specific functional groups and non-covalent interactions . Additionally, the antimicrobial activity of thiazole derivatives was found to be influenced by the nature of the substituents on the phenyl ring, with electron-donating groups enhancing activity .

Scientific Research Applications

Anticancer Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been extensively studied for their anticancer properties. For instance, Ö. Yılmaz et al. (2015) synthesized derivatives from indapamide, finding compound 12 (SGK 266) to exhibit significant proapoptotic activity on melanoma cell lines, with IC50 values of 85-95 µM against the MDA-MB435 line (Ö. Yılmaz et al., 2015). Furthermore, B. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating notable anticancer activity against multiple cancer cell lines (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal potential of related compounds. A. Chawla (2016) synthesized thiazole derivatives with pronounced antimicrobial activity, especially those with electron-donating groups like hydroxyl and amino substituents (A. Chawla, 2016). Similarly, I. Sych et al. (2019) created derivatives with significant sensitivity to both Gram-positive and Gram-negative bacteria, and against the fungus Candida albicans (I. Sych et al., 2019).

Adjuvant Activity in Immune Responses

Research by Tetsuya Saito et al. (2022) identified a compound with a similar structure that acted as a small molecule calcium channel activator, enhancing immune responses when used as a co-adjuvant with lipopolysaccharide. This indicates potential applications in vaccine development (Tetsuya Saito et al., 2022).

Other Pharmaceutical Applications

The compound and its derivatives have also been investigated for a variety of other pharmaceutical applications, including anti-inflammatory and antitubercular activities, as demonstrated by research exploring the synthesis and biological activities of related thiazole and benzamide compounds (B. Narayana et al., 2004).

properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-6-7-18(3)21(13-16)22-15-31-24(25-22)26-23(28)19-8-10-20(11-9-19)32(29,30)27-12-4-5-17(2)14-27/h6-11,13,15,17H,4-5,12,14H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHMTICOJPFDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

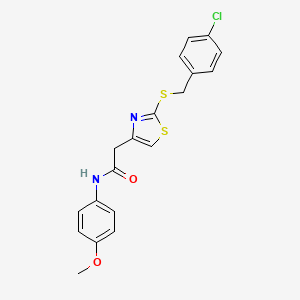

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)

![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)

![N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3005082.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)

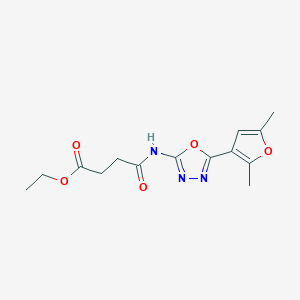

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)